glycero-manno-Heptose

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of glycero-manno-Heptose typically involves the elongation of the carbon chain from a six-carbon sugar, such as mannose. One notable method includes the use of mannurono-2,6-lactone as a starting material, followed by substrate-controlled establishment of the C-6 configuration and nucleophilic introduction of phosphate at the C-1 position . Another approach involves the phosphorylation of unprotected heptose derivatives to produce heptose phosphates .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic biology and enzymatic synthesis have made it possible to produce this compound on a larger scale. The use of recombinant enzymes to catalyze the biosynthesis of heptose derivatives from simpler sugars is a promising approach for industrial applications .

化学反应分析

Chemical Reactions and Modifications

- O-Modifications: Chemical modifications at the 7-O-position of d-glycero-β-d-mannoheptose phosphate have been explored to produce molecular probes .

- Phosphorylation: The kinase HddA selects the α-anomer for phosphorylation with ATP, which generates D-glycero-D-manno-heptose-1α,7-bisphosphate . In E. coli the N-terminal “kinase” domain of a bifunctional kinase/nucleotidyl transferase (HldE_k/HldE_t) selects the β-anomer for phosphorylation with ATP to produce D-glycero-D-manno-heptose-1β,7-bisphosphate .

Enzymatic Reactions

- GmhB Activity: Glycero-D-manno-heptose-1,7-bisphosphate phosphatase (GmhB) is a member of the histidinol-phosphate phosphatase (HisB) subfamily of the Haloalkanoic Acid Dehalogenase (HAD) enzyme superfamily . GmhB supports two divergent biochemical pathways in bacteria: the D-glycero-D-manno-heptose-1α-GDP pathway and the L-glycero-D-manno-heptose-1β-ADP pathway .

- Isomerization: The two pathways begin with the isomerization of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate catalyzed by the heptose isomerase GmhA .

Substrate Specificity and Anomeric Preference

E. coli GmhB displays high catalytic efficiency towards its physiological substrate (D-glycero-D-manno-heptose-1,7-bisphosphate) and a narrow substrate range . An anomeric preference exists in each of the GmhB orthologs, and show a correlation with the anomeric configuration of the physiological substrate .

Immunological Activity

D-glycero-β-d-manno-heptose 1-phosphate and d-glycero-d-manno-heptose have been tested for their ability to activate NF-κB in human embryonic kidney–derived HEK 293T cells and to induce IL-8 production in colonic epithelial HCT 116 cells .

科学研究应用

Structural Role in Bacterial Lipopolysaccharides

GMH is a vital component of the inner core of LPS in gram-negative bacteria. It contributes to the structural integrity and functionality of the bacterial cell envelope, influencing interactions with host immune systems. The biosynthesis of GMH involves complex enzymatic pathways, including the conversion of sedoheptulose 7-phosphate into GMH 1-phosphate, which is subsequently phosphorylated to form ADP-GMH . Understanding these pathways can aid in developing antibiotics targeting bacterial LPS synthesis.

Immune Modulation

Recent studies have highlighted GMH's role as an innate immune agonist. Specifically, d-Glycero-β-d-manno-heptose 1-phosphate (β-HMP) and d-Glycero-β-d-manno-heptose 1,7-biphosphate (β-HBP) have been shown to trigger inflammatory responses by activating NF-κB pathways in human cells . This activation leads to cytokine production and immune cell recruitment, suggesting potential applications in immunotherapy:

- Cancer Immunotherapy : By modulating immune responses, GMH derivatives could enhance the efficacy of cancer vaccines and treatments.

- Viral Infections : β-HMP may promote HIV exit from latency in CD4+ T lymphocytes, indicating its potential use in HIV therapies .

Therapeutic Applications

The unique properties of GMH derivatives open avenues for novel therapeutic strategies:

- Adjuvant Development : GMH can be utilized as an adjuvant in vaccines to boost immune responses against pathogens.

- Chronic Inflammatory Diseases : Due to its ability to induce inflammation, GMH analogs may be explored for treating conditions characterized by insufficient immune activation.

Case Studies and Research Findings

Several studies have documented the functional implications of GMH:

These findings underscore the significance of GMH in both fundamental biology and applied sciences.

Challenges and Future Directions

Despite its promising applications, research on GMH faces challenges:

- Synthesis Difficulties : The chemical synthesis of β-anomeric heptose phosphates is complex and inefficient, hindering large-scale production for research and therapeutic use .

- Need for Further Research : More studies are required to elucidate the full spectrum of GMH's biological activities and optimize its therapeutic applications.

作用机制

Glycero-manno-Heptose exerts its effects primarily through its role as a PAMP. When recognized by pattern recognition receptors (PRRs) such as alpha-protein kinase 1 (ALPK1), it triggers a signaling cascade that activates the nuclear factor kappa B (NF-κB) pathway. This leads to the production of pro-inflammatory cytokines and other immune responses . The compound’s ability to modulate immune responses makes it a valuable tool for studying host-pathogen interactions and developing new therapeutic strategies .

相似化合物的比较

Adenosine-diphosphate-D-glycero-β-D-manno-heptose (ADP-heptose): A phosphorylated derivative of glycero-manno-Heptose that acts as a potent immune agonist.

Cytidine-diphosphate-D-glycero-β-D-manno-heptose (CDP-heptose): Another phosphorylated derivative with similar immune-modulating properties.

Uridine-diphosphate-D-glycero-β-D-manno-heptose (UDP-heptose): Known for its strong immune response activation.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of lipopolysaccharides and its ability to act as a PAMP. Its derivatives, such as ADP-heptose, CDP-heptose, and UDP-heptose, share similar immune-modulating properties but differ in their specific molecular targets and pathways .

生物活性

Glycero-manno-heptose (GMH) is a seven-carbon sugar that plays a significant role in the biosynthesis of lipopolysaccharides (LPS) and glycoproteins in bacteria. Its biological activity is primarily associated with its involvement in immune modulation and inflammation, particularly in response to microbial infections. This article explores the biological activity of this compound, focusing on its biochemical pathways, immune responses, and potential therapeutic applications.

1. Structure and Biosynthesis

This compound exists in several forms, including D-glycero-D-manno-heptose and its phosphorylated derivatives. The biosynthesis of GMH involves several key enzymes, including GmhA, which catalyzes the isomerization of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate. This compound is subsequently phosphorylated by kinases to form D-glycero-D-manno-heptose-1,7-bisphosphate (HBP) .

Key Enzymatic Pathways:

- D-Glycero-D-Manno-Heptose-1α-GDP Pathway : Involves the formation of GMH from nucleotide-activated precursors.

- L-Glycero-D-Manno-Heptose-1β-ADP Pathway : Another pathway contributing to the biosynthesis of heptose components.

2. Immune Modulation

Recent studies have highlighted the role of this compound as a microbial-associated molecular pattern (MAMP) that triggers inflammatory responses. Specifically, D-glycero-β-D-manno-heptose 1-phosphate (β-HMP) has been shown to activate immune signaling pathways through TIFA-dependent mechanisms, leading to NF-κB activation and cytokine production .

Inflammatory Response Mechanism:

- Activation of TIFA : β-HMP induces phosphorylation and assembly of TIFA, which subsequently activates NF-κB.

- Cytokine Production : This activation leads to increased production of pro-inflammatory cytokines such as IL-8 in human epithelial cells .

Table 1: Biological Activity of this compound Derivatives

Case Study: Immune Activation by β-HBP

In a study investigating the immune response to β-HBP, researchers synthesized analogs and tested their ability to induce inflammation in various cell lines. Only β-HBP and its phosphate derivative were effective in activating NF-κB, underscoring the importance of both the β conformation and phosphate group for biological activity .

4. Therapeutic Implications

The immunomodulatory properties of this compound derivatives suggest potential therapeutic applications in managing inflammatory diseases and infections. By modulating immune responses, these compounds could be utilized in vaccine development or as adjunct therapies for bacterial infections.

属性

IUPAC Name |

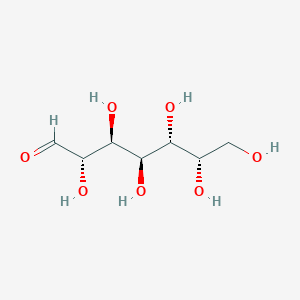

(2S,3S,4R,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-BIVRFLNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195662 | |

| Record name | glycero-manno-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4305-74-2 | |

| Record name | glycero-manno-Heptose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004305742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | glycero-manno-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。